molecular formula C23H25F3N4OS B460712 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide CAS No. 626228-70-4

2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B460712
CAS No.: 626228-70-4
M. Wt: 462.5g/mol
InChI Key: DFWIEYMLVUARBW-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various heterocycles, incorporating sulfamoyl moiety. These heterocycles demonstrate significant antibacterial and antifungal activities (Darwish et al., 2014).
  • It serves as a key intermediate in the creation of novel heterocyclic compounds, including pyridine, pyrrole, thiazole, and pyrazolo[3,4-d]pyrimidines. These compounds have shown potential antimicrobial properties (Bondock et al., 2008).

Antimicrobial Applications

  • This compound is essential in the synthesis of new heterocyclic compounds that have been tested for antimicrobial activity. These include derivatives of pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine (Al-Kamali & Al-Hazmi, 2014).
  • The compound has been used to synthesize a new series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, which were screened for antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).

Other Biological Activities

  • Research indicates the use of this compound in the synthesis of heterocycles incorporating antipyrine moiety, which have potential applications in pharmaceuticals due to their biological activities (Bondock et al., 2008).
  • Another study highlights its role in the synthesis of N,N-disubstituted 4-amino-5,6,7,8,9,10-hexahydro-3- phenyl-2H-cycloocta[b]pyran-2-ones, showing local anesthetic, platelet antiaggregating, and other activities in preclinical models (Longobardi et al., 1995).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4OS/c1-30(2)16-11-9-15(10-12-16)28-20(31)14-32-22-18(13-27)21(23(24,25)26)17-7-5-3-4-6-8-19(17)29-22/h9-12H,3-8,14H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWIEYMLVUARBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCCCC3)C(=C2C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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